Picolinic acid N-oxide
CAS No.: 824-40-8
Cat. No.: VC21192446
Molecular Formula: C6H5NO3
Molecular Weight: 139.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 824-40-8 |
---|---|
Molecular Formula | C6H5NO3 |
Molecular Weight | 139.11 g/mol |
IUPAC Name | 1-oxidopyridin-1-ium-2-carboxylic acid |
Standard InChI | InChI=1S/C6H5NO3/c8-6(9)5-3-1-2-4-7(5)10/h1-4H,(H,8,9) |
Standard InChI Key | FHYMLBVGNFVFBT-UHFFFAOYSA-N |
SMILES | C1=CC=[N+](C(=C1)C(=O)O)[O-] |
Canonical SMILES | C1=CC=[N+](C(=C1)C(=O)O)[O-] |
Introduction
Physical and Chemical Properties
Molecular Structure
Picolinic acid N-oxide possesses a pyridine ring with a carboxylic acid group at the 2-position and an N-oxide functionality . The molecular structure can be represented by the SMILES notation C1=CC=N+[O-], which encodes the connectivity and charge distribution within the molecule . The structure features a positively charged nitrogen atom balanced by the negative charge on the oxygen of the N-oxide group, creating a zwitterionic arrangement .
The compound's structural formula can be visualized as a six-membered aromatic ring containing one nitrogen atom, with a carboxylic acid substituent adjacent to the nitrogen and an oxygen atom bound directly to the nitrogen. This arrangement creates interesting electronic and hydrogen bonding properties that have been the subject of various structural studies .
Physical Properties
Picolinic acid N-oxide typically appears as a white to beige crystalline powder or as discrete crystals . The physical characteristics of commercially available picolinic acid N-oxide are summarized in Table 1.
Table 1: Physical Properties of Picolinic Acid N-oxide
The compound has a relatively high melting point, beginning to melt at approximately 145°C, though some sources indicate decomposition occurs at temperatures above 150°C . This thermal stability is relevant for various analytical procedures and applications.
Chemical Properties
Picolinic acid N-oxide contains two key functional groups that define its chemical behavior: the carboxylic acid moiety and the N-oxide group. The carboxylic acid functionality provides acidic properties and hydrogen bonding capability, while the N-oxide group introduces a dipole and creates possibilities for additional hydrogen bonding interactions .
The compound is known to form interesting hydrogen bonding networks in its crystalline state, which have been extensively studied using advanced spectroscopic and diffraction techniques . In particular, the crystal field in picolinic acid N-oxide influences the proton displacement from donor to acceptor atoms in hydrogen bonds, with effects that are more pronounced than those observed in even highly polar solvents .
Structural Studies
X-ray Crystallography
Crystal structure studies of picolinic acid N-oxide have provided valuable insights into its molecular geometry and packing arrangements. Single-crystal X-ray diffraction experiments have been performed at different temperatures to investigate thermal effects on the structure . Notably, experiments on the β-polymorph of picolinic acid N-oxide were conducted at 105K and 299K, allowing for analysis of temperature-dependent structural features .
The X-ray diffraction studies provide positional and thermal parameters that define the precise three-dimensional arrangement of atoms within the crystal lattice . These parameters are crucial for understanding the hydrogen bonding networks and intermolecular interactions that determine the compound's physical properties.
NMR Studies
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate the hydrogen bonding behavior of picolinic acid N-oxide in both solid state and solution . Specifically, ¹H MAS (Magic Angle Spinning) and ¹H-¹³C CP/MAS (Cross-Polarization Magic Angle Spinning) techniques have been used to probe the environment around hydrogen atoms involved in hydrogen bonding .
The ¹³C chemical shifts of the pyridine ring carbons in picolinic acid N-oxide have proven to be effective diagnostic tools for sensing hydrogen bond formation and characteristics . These spectroscopic parameters provide information about the electronic environment around carbon atoms, which is influenced by hydrogen bonding interactions involving nearby functional groups.
Hydrogen Bonding Properties
Picolinic acid N-oxide exhibits fascinating hydrogen bonding behavior that has been the subject of detailed scientific investigation. Research has revealed significant differences between the hydrogen bonding patterns observed in crystalline samples versus those in solution .
In the crystalline state, the hydrogen bonding geometry of picolinic acid N-oxide remains relatively stable across the studied temperature range (105K to 299K), as indicated by both NMR and XRD data . This suggests that the crystal lattice effectively constrains the molecular arrangements, preventing significant temperature-induced rearrangements of hydrogen bonds.
These findings illustrate how the hydrogen bonding properties of picolinic acid N-oxide are context-dependent, with significant differences between the solid state and solution environments. The observed effects can be explained by the temperature dependence of the potential energy surface in the liquid state, with both temperature and dielectric permittivity playing comparable roles in triggering these subtle hydrogen bond changes .
Applications and Significance
Picolinic acid N-oxide has relevance in several scientific domains, though the search results provide limited explicit information about specific applications. Based on its structural features and the research attention it has received, several areas of significance can be inferred:
-
Structural Chemistry: The compound serves as a model system for studying hydrogen bonding phenomena, particularly the influence of temperature and solvent effects on hydrogen bond geometry .
-
Materials Science: The polymorphic behavior and temperature-dependent properties of picolinic acid N-oxide crystals may have implications for materials design and crystal engineering applications.
-
Synthetic Chemistry: As a functionalized pyridine derivative, picolinic acid N-oxide may serve as a precursor or building block in organic synthesis, particularly for creating more complex heterocyclic compounds.
-
Spectroscopic Reference: The well-characterized NMR properties of picolinic acid N-oxide make it useful as a reference compound for calibrating or interpreting spectroscopic data for related structures .
The commercial availability of picolinic acid N-oxide at reasonable purity levels (≥96-97%) from chemical suppliers suggests it has practical value in laboratory settings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume